molecular formula C11H7FN2 B11907047 6-Fluoro-2-methylquinoline-4-carbonitrile

6-Fluoro-2-methylquinoline-4-carbonitrile

Cat. No.: B11907047
M. Wt: 186.18 g/mol
InChI Key: WWBIRHFHRPXROF-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinoline-4-carbonitrile is a heterocyclic organic compound characterized by a quinoline ring substituted with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylquinoline, the introduction of a fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor. The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The use of continuous flow reactors and automation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methylquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, potassium cyanide, Selectfluor.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine-substituted quinolines.

Scientific Research Applications

6-Fluoro-2-methylquinoline-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the development of materials with unique electronic and optical properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism by which 6-Fluoro-2-methylquinoline-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, influencing its overall biological activity.

Comparison with Similar Compounds

    6-Fluoro-2-methylquinoline: Lacks the cyano group, which may affect its reactivity and applications.

    2-Methylquinoline-4-carbonitrile: Lacks the fluorine atom, potentially altering its chemical properties and biological activity.

    6-Fluoro-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a cyano group, impacting its chemical behavior and applications.

Uniqueness: 6-Fluoro-2-methylquinoline-4-carbonitrile is unique due to the combined presence of the fluorine, methyl, and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances its stability and binding interactions, while the cyano group provides a site for further functionalization.

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

6-fluoro-2-methylquinoline-4-carbonitrile

InChI

InChI=1S/C11H7FN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3

InChI Key

WWBIRHFHRPXROF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C#N

Origin of Product

United States

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